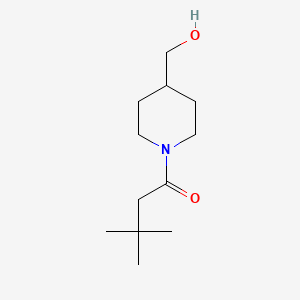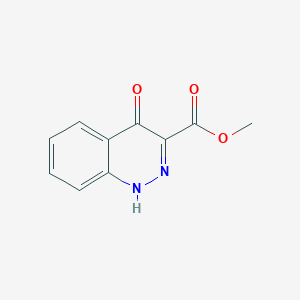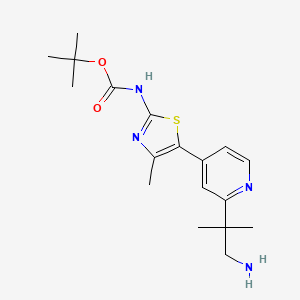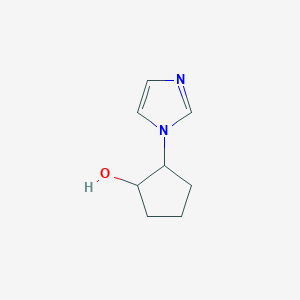
1-羟基-2-(1H-咪唑-1-基)环戊烷
描述
2-(1H-imidazol-1-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-imidazol-1-yl)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
包括“1-羟基-2-(1H-咪唑-1-基)环戊烷”在内的咪唑衍生物已被证明具有抗菌特性 。它们可以抑制细菌的生长,因此在新型抗菌药物的开发中具有用处。
抗分枝杆菌活性
咪唑化合物还表现出抗分枝杆菌活性 。这意味着它们可以用于治疗由分枝杆菌引起的疾病,例如结核病。
抗炎活性
咪唑衍生物的抗炎特性使其成为开发新型抗炎药物的潜在候选者 。它们可以帮助减少身体的炎症和疼痛。
抗肿瘤活性
咪唑化合物由于其抗肿瘤活性,在癌症治疗中已显示出潜力 。它们可以抑制肿瘤细胞的生长,因此在新型抗癌药物的开发中具有用处。
抗真菌活性
合成了一系列新的“1-羟基-2-(1H-咪唑-1-基)环戊烷”的芳香酯和氨基甲酸酯衍生物,并评估了它们对白色念珠菌和非白色念珠菌念珠菌属菌株的抗真菌活性 。这表明其在治疗真菌感染方面的潜在用途。
抗糖尿病活性
据报道,咪唑衍生物显示出抗糖尿病活性 。这使其成为开发新型抗糖尿病药物的潜在候选者。
抗氧化活性
咪唑化合物的抗氧化特性可以帮助保护人体细胞免受自由基造成的损伤 。这使其在开发新型抗氧化剂药物中具有用处。
抗原生动物和抗菌活性
一些咪唑化合物,如替硝唑和奥硝唑,已显示出抗原生动物和抗菌活性 。这表明“1-羟基-2-(1H-咪唑-1-基)环戊烷”可能用于治疗原生动物和细菌感染。
作用机制
Target of action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .
Mode of action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical pathways
Imidazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of action
Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
2-(1H-imidazol-1-yl)cyclopentan-1-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of 2-(1H-imidazol-1-yl)cyclopentan-1-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2-(1H-imidazol-1-yl)cyclopentan-1-ol can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 2-(1H-imidazol-1-yl)cyclopentan-1-ol exerts its effects through several mechanisms. One key mechanism involves the binding of the imidazole ring to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-imidazol-1-yl)cyclopentan-1-ol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(1H-imidazol-1-yl)cyclopentan-1-ol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(1H-imidazol-1-yl)cyclopentan-1-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
2-(1H-imidazol-1-yl)cyclopentan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 2-(1H-imidazol-1-yl)cyclopentan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 2-(1H-imidazol-1-yl)cyclopentan-1-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
2-imidazol-1-ylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXFQBIQIVZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


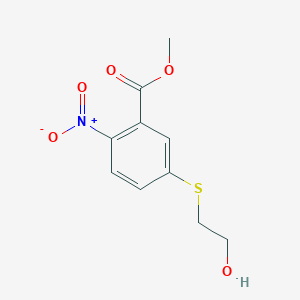
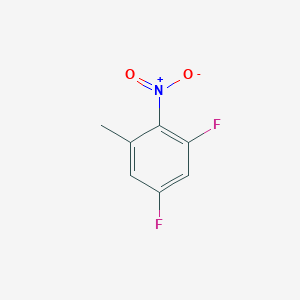
![[2-(2-methylpropyl)phenyl]methanamine](/img/structure/B1467707.png)
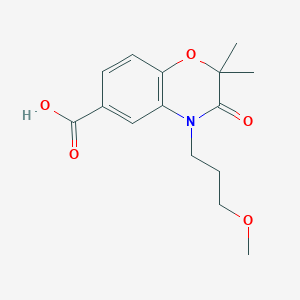
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B1467710.png)

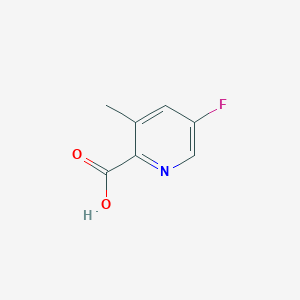
![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
